molecular formula CH5ClNO+ B1588194 Formaldoxime hydrochloride CAS No. 3473-11-8

Formaldoxime hydrochloride

Cat. No. B1588194
CAS RN: 3473-11-8
M. Wt: 82.51 g/mol
InChI Key: ZNGCJNWNSDXSQQ-UHFFFAOYSA-O
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Description

Formaldoxime is the organic compound with the formula H2C=N−OH. It is the oxime of formaldehyde, appearing as a colorless liquid. The pure compound tends to polymerize into a cyclic trimer. Aqueous solutions are stable, as is the formaldoxime hydrochloride ([H2C=N (−H) (−OH)]+Cl−).





  • Synthesis Analysis

    Formaldoxime is generated by combining hydroxylamine and formaldehyde.





  • Molecular Structure Analysis

    The molecular formula is H2C=N−OH.





  • Chemical Reactions Analysis

    Formaldoxime decomposes in a first-order reaction to give hydrogen cyanide and water. The products react together at a slower rate to give primarily carbon monoxide and ammonia.





  • Physical And Chemical Properties Analysis



    • Melting point: 2.5 °C

    • Boiling point: 84 °C

    • Appearance: Colorless liquid




  • Scientific Research Applications

    Vasorelaxant Activity

    Formaldoxime hydrochloride has been studied for its vasorelaxant properties. Research by Jaroš et al. (2007) found that formaldoxime functions as a vasorelaxant NO donor, inducing dose-dependent blood pressure reduction in rats. This highlights its potential use in cardiovascular research and therapy (Jaroš et al., 2007).

    Analytical Applications in Water Testing

    Formaldoxime hydrochloride is used in photometric methods for determining manganese in water, even when iron is present. Goto, Komatsu, and Furukawa (1962) developed a method using formaldoxime for the rapid determination of manganese in waters containing iron. Similarly, Hydes (1987) reported a re-evaluation of formaldoxime's use in determining manganese in natural waters, emphasizing its analytical utility (Goto et al., 1962); (Hydes, 1987).

    Spectrophotometric Determination

    Ferriol and Gazet (1985) utilized formaldoxime in the spectrophotometric determination of hydroxylamine, demonstrating its applicability in chemical analysis (Ferriol & Gazet, 1985).

    Infrared Spectroscopy and Molecular Studies

    Golec et al. (2015) conducted an infrared spectroscopic study of formaldoxime hydrogen bonded complexes, providing insights into molecular interactions and structures (Golec et al., 2015).

    Chemical Synthesis and Reaction Kinetics

    Research by Ochiai, Obayashi, and Morita (1967) demonstrated the use of formaldoxime in a new 1,3-dipolar cycloaddition reaction, contributing to the field of organic synthesis (Ochiai et al., 1967). Additionally, Luo Fang-xiang (2010) studied the reaction kinetics between HNO2 and formaldoxime, further illustrating its role in understanding chemical reaction mechanisms (Luo Fang-xiang, 2010).

    Safety And Hazards

    Formaldoxime is toxic. Avoid skin and eye contact. Use personal protective equipment.




  • Future Directions

    Research on formaldoxime continues, particularly in its applications in organic synthesis and chemical reactions.




    properties

    IUPAC Name

    N-methylidenehydroxylamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZNGCJNWNSDXSQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=NO.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    CH4ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00883976
    Record name Formaldehyde, oxime, hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00883976
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    81.50 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Formaldoxime hydrochloride

    CAS RN

    3473-11-8
    Record name Formaldehyde, oxime, hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3473-11-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Formaldehyde, oxime, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Formaldehyde, oxime, hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00883976
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-hydroxymethaniminium chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Formaldoxime hydrochloride

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